Home > Products > Building Blocks P19929 > 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide
2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide - 1005668-69-8

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide

Catalog Number: EVT-2521469
CAS Number: 1005668-69-8
Molecular Formula: C7H11N5O3
Molecular Weight: 213.197
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole

Compound Description: 3-[(3,4-Dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole (C5HN9O8) is a novel high-energy density material. Its crystal structure was determined using laboratory powder diffraction data and refined with density functional theory (DFT) optimizations. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

Compound Description: These classes of compounds were synthesized as part of a study exploring novel heterocyclic scaffolds. []

Relevance: These compounds feature a 4,5-dihydro-1H-pyrazole moiety similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. The presence of triazole and thiazole rings in these related compounds underscores the possibility of incorporating diverse heterocyclic units into structures related to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

Compound Description: This series of amide derivatives was synthesized and evaluated for antiproliferative activity against the human breast cancer cell line MCF7. []

Relevance: The core structure of these compounds contains a 1H-pyrazol-1-yl unit, akin to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. The variations in the substitution patterns on the pyrazole ring and the presence of diverse functional groups (chloropyridine, phenyl, amide) in these derivatives demonstrate the versatility of this scaffold in medicinal chemistry. []

2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

Compound Description: GDC-0032 is a potent and selective β-sparing phosphoinositide 3-kinase (PI3K) inhibitor. It has demonstrated robust in vivo antitumor activity and improved unbound drug exposure due to lowered intrinsic clearance. []

Relevance: Similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, GDC-0032 contains a 1H-pyrazol-1-yl moiety. This compound exemplifies how incorporating a pyrazole unit into larger, complex structures can lead to molecules with potent biological activities, particularly in the field of oncology. []

2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903)

Compound Description: PF-04217903 is a highly potent and selective c-MET protein kinase inhibitor identified through structure-based drug design. It demonstrated effective tumor growth inhibition in c-MET-dependent tumor models and exhibited favorable oral pharmacokinetic properties and safety profiles in preclinical studies. []

Relevance: Both PF-04217903 and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide share the 1H-pyrazol-1-yl group as a central structural feature. This example emphasizes the importance of the 1H-pyrazol-1-yl motif in developing targeted cancer therapies. []

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. Its pharmacodynamic properties, including the relationship between plasma concentrations and tumor growth inhibition, have been studied in xenograft models. []

Relevance: Like 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, GDC-0879 features a 1H-pyrazol-1-yl unit within its structure. The presence of diverse functional groups (hydroxyiminoindenyl, pyridyl, ethanol) highlights the versatility of this scaffold in medicinal chemistry for targeting specific kinases involved in cancer pathways. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist, exhibiting strong antiplatelet and antithrombotic activities. []

Relevance: This compound shares the 1H-pyrazol-1-yl group with 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, demonstrating the prevalence of this moiety in medicinal chemistry targeting diverse therapeutic areas. []

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

Compound Description: This triazole compound exhibits moderate fungicidal activity. Its crystal structure has been determined. []

Relevance: This molecule features a 1H-pyrazol-1-yl group, emphasizing the wide presence of this structural motif in various chemical classes and its potential for developing compounds with biological activity. []

2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine (Compound 42)

Compound Description: Compound 42 is a potent heat shock protein 90 (Hsp90) inhibitor with significant efficacy in a melanoma A2058 xenograft tumor model. Its development involved optimizing biochemical and cell-based potency and improving metabolic stability properties. []

Relevance: Both Compound 42 and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide include the 1H-pyrazol-1-yl unit in their structure. Compound 42 further emphasizes the role of the 1H-pyrazol-1-yl moiety in developing anticancer agents, particularly those targeting Hsp90. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 is an orally efficacious insulin-like growth factor-1 receptor kinase inhibitor with a broad spectrum of in vivo antitumor activity. Its development involved improving upon the previous lead compound (BMS-536924) to address issues related to CYP3A4 inhibition and induction, aqueous solubility, and plasma protein binding. []

Relevance: Similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, BMS-695735 features the 1H-pyrazol-1-yl group. BMS-695735 illustrates the importance of optimizing the pharmacokinetic and pharmacodynamic properties of compounds containing the 1H-pyrazol-1-yl unit to develop effective antitumor agents. []

4-Trifluoromethyl-2-(5-aryl-3-styryl-1H-pyrazol-1yl)-pyrimidines and 5-Aryl-3-styryl-1-carboxamidino-1H-pyrazoles

Compound Description: These two series of compounds were evaluated for their antioxidant and antimicrobial properties. []

Relevance: Both compound series possess the 1H-pyrazol-1-yl unit found in 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, showcasing the presence of this motif in molecules with potential applications in combating oxidative stress and microbial infections. []

2-(4,5-Dihydro‑1H‑pyrazol-1-yl)pyrimidines

Compound Description: A series of these derivatives was synthesized via a straightforward and clean ultrasound-promoted cyclocondensation reaction, highlighting an efficient and environmentally friendly synthetic approach. []

Relevance: The 4,5-dihydro‑1H‑pyrazol-1-yl core found in these derivatives is also present in 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. This example underscores the ongoing efforts to develop efficient synthetic methodologies for accessing structurally diverse pyrazole derivatives with potential biological activities. []

2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole Derivatives

Compound Description: These compounds are human phosphodiesterases PDE3A and PDE3B inhibitors. A study investigated the relationship between their electronic structure and inhibitory activity using DFT calculations. []

Relevance: These derivatives feature a 1H-pyrazol-1-yl moiety within their structure, similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. The study highlights the significance of understanding the electronic properties of compounds containing the 1H-pyrazol-1-yl unit for optimizing their biological activity. []

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl Acetate (LQFM192)

Compound Description: LQFM192 is a new piperazine derivative investigated for its neuropharmacological activity. It displays anxiolytic-like and antidepressant-like effects in mice, mediated by serotonergic and GABAergic pathways. []

Relevance: This compound shares the 1H-pyrazol-4-yl group with 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, highlighting the role of substituted pyrazoles in developing compounds with central nervous system activity. []

2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982)

Compound Description: PF-02367982 is a potent and selective nonsteroidal progesterone receptor (PR) antagonist. It exhibits greater selectivity over the glucocorticoid receptor compared to the steroidal antagonist RU-486 (mifepristone). []

Relevance: This compound possesses a 1H-pyrazol-1-yl unit within its structure, similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide. PF-02367982 exemplifies the potential of incorporating the 1H-pyrazol-1-yl moiety into drug candidates targeting hormone receptors for treating gynecological conditions like endometriosis. []

2-(4-(2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (GDC-0032, Taselisib)

Compound Description: GDC-0032, also known as taselisib, is the subject of patent applications describing its crystalline polymorphs, methods of production, and pharmaceutical uses. []

Relevance: The presence of GDC-0032, which shares the 1H-pyrazol-1-yl unit with 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, in patent applications indicates its potential therapeutic value and commercial significance. []

1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its Energetic Salts

Compound Description: HCPT is a novel, thermally stable energetic material with potential applications as a heat-resistant explosive. Its energetic salts have also been synthesized and characterized, exhibiting high thermal stabilities and positive heats of formation. []

Relevance: Both HCPT and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide feature a nitro-substituted pyrazole core, specifically a 1H-pyrazol-4-yl unit. This structural similarity suggests that modifications to the substituents on the pyrazole ring can significantly impact the energetic properties of these compounds. []

3,3′-(E)-Diazene-1,2-diylbis{4-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-1,2,5-oxadiazole}

Compound Description: This compound is another novel high-energy density material whose crystal structure has been determined. It features a diazene linker connecting two units of 4-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-1,2,5-oxadiazole. []

Relevance: Like 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, this compound incorporates a nitro-substituted pyrazole ring, specifically 3,4-dinitro-1H-pyrazol-1-yl. This example highlights the strategy of using pyrazole derivatives as building blocks for constructing larger, more complex energetic materials. []

3-(4-Hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, -propanamines, and 2-(4-Hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

Compound Description: These compounds belong to a series of 3,5-diphenyl-1H-pyrazole derivatives synthesized and evaluated for their platelet antiaggregating, hypotensive, antiarrhythmic, and other activities. []

Relevance: These compounds and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide share the common feature of being substituted 1H-pyrazole derivatives. The wide range of biological activities exhibited by these compounds highlights the potential of modifying the substituents on the pyrazole ring to fine-tune the pharmacological profiles of these molecules. []

Acridines and Tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines Bearing a 2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide Unit

Compound Description: These compounds are novel hybrid molecules synthesized by incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit into acridine and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridine scaffolds. []

Relevance: These hybrid molecules highlight the possibility of combining the 1H-pyrazol-3-yl unit, also present in 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, with other heterocyclic systems to create new chemical entities with potentially enhanced biological activities. []

(Z)-3-(9-Anthryl)-2-(4-nitro-1H-imidazol-1-yl)-1-p-tolylprop-2-en-1-one

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and packing interactions. []

Relevance: Although not directly containing a pyrazole ring, this compound shares a structural similarity with 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide in the form of a nitro-substituted azole ring. This comparison highlights the broader context of using nitroazoles in diverse chemical structures. []

(Z)-3-(9-Anthryl)-1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)prop-2-en-1-one

Compound Description: Similar to the previous compound, the crystal structure of this compound has also been determined, revealing details about its molecular conformation and crystal packing. []

Relevance: This compound, although lacking a pyrazole ring, is structurally related to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide by featuring a 4-nitro-1H-imidazol-1-yl group. This comparison emphasizes the use of different nitroazoles in constructing similar molecular architectures. []

2-(2-Hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines

Compound Description: These ESIPT-capable pyrimidine-based compounds have been synthesized and studied for their dual emission properties, showcasing an interplay of fluorescence and phosphorescence. []

Relevance: These compounds feature a 1H-pyrazol-1-yl unit similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, demonstrating its incorporation into systems designed for their photophysical properties. []

1-(4-Substituted)-2-(−4-(piperazine-1-yl)bis-thiazole-5-yl)2-methyl-4-nitro-1H-imidazole-1-yl)ethanone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their in vitro and in vivo anti-inflammatory activity. []

Relevance: Although not directly containing a pyrazole ring, these compounds share a structural similarity with 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide by incorporating a nitro-substituted imidazole ring. []

Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes

Compound Description: These complexes exhibit spin-crossover (SCO) behavior and are being investigated for potential applications in spin-state switchable single-molecule junctions. []

Relevance: These complexes showcase the versatility of the pyrazole moiety, specifically the 2,6-bis(1H-pyrazol-1-yl)pyridine ligand, in coordinating to metal centers and contributing to unique electronic and magnetic properties. While 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is not a metal complex, the shared presence of the 1H-pyrazol-1-yl group highlights the diverse applications of pyrazole-containing compounds. []

2‐(4‐((1‐Phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

Compound Description: LQFM032 is a novel compound that exhibits anxiolytic-like effects in mice, potentially mediated by benzodiazepine and nicotinic pathways. []

Relevance: LQFM032 contains the 1‐phenyl‐1H‐pyrazol‐4‐yl moiety, similar to the 4-nitro-1H-pyrazol-1-yl unit in the target compound. []

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)

Compound Description: Celecoxib (SC-58635) is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the 1,5-diarylpyrazole class. It is currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. []

Relevance: Both celecoxib and the target compound are substituted 1H-pyrazole derivatives. This emphasizes the significance of the 1H-pyrazole scaffold in developing drugs targeting different therapeutic areas. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives

Compound Description: This series of compounds was designed as selective TYK2 inhibitors for treating inflammatory bowel disease (IBD). []

Relevance: Similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, these derivatives feature a 1H-pyrazol-1-yl moiety, highlighting its presence in compounds targeting inflammatory diseases. []

2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidines and 2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine

Compound Description: These compounds are inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. []

Relevance: These compounds and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide are all substituted 1H-pyrazole derivatives. []

6-Nitro-2-[4-formyl-3-(substituted phenyl)pyrazol-1-yl]benzothiazoles

Compound Description: These compounds, synthesized using the Vilsmeier-Haack reaction, were screened for their antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. []

Relevance: This series highlights the incorporation of a substituted 1H-pyrazol-1-yl unit, also present in 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, into benzothiazole scaffolds to generate potentially active anti-tuberculosis agents. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

Compound Description: Two specific derivatives within this series, containing chloro and fluoro substituents on the aryl rings, have been synthesized and structurally characterized by single-crystal X-ray diffraction. []

Relevance: These compounds, although not containing a nitro group like 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, feature a substituted 4,5-dihydro-1H-pyrazol-1-yl moiety, highlighting the presence of this structural motif in various chemical classes. []

2-(3-Alkoxy-1H-pyrazol-1-yl)azines

Compound Description: These compounds are another class of human DHODH inhibitors, showing potential as immunosuppressive agents. []

Relevance: These compounds, like 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, contain a 1H-pyrazol-1-yl unit, showcasing the utility of this group in designing enzyme inhibitors. []

Organometallic Ruthenium(II) Complexes Containing 2,5-Di(1H-pyrazol-1-yl)-1,4-benzoquinone

Compound Description: These complexes were synthesized to explore the impact of chelation on anticancer activity. They exhibited promising DNA/protein binding, antioxidant, and cytotoxic properties compared to their precursor complexes and the free ligand. []

Relevance: These complexes demonstrate the use of pyrazole-containing ligands in organometallic chemistry for developing potential anticancer agents. While not directly comparable to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, they illustrate the broader applications of pyrazole derivatives in medicinal inorganic chemistry. []

4‐[5‐Aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl]benzenesulfonamides

Compound Description: These compounds were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase I and II (hCA I and hCA II). []

Relevance: These compounds contain the 4,5‐dihydro‐1H‐pyrazol‐1-yl moiety, similar to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, highlighting the presence of this structure in compounds targeting various enzymes. []

Mono- and Di-substituted 4-Nitro- and 4-Amino-pyrazol-1-yl Bis(pyrazol-1-yl)pyridine-type Ligands and Luminescent Eu(III) Derivatives

Compound Description: These ligands and their corresponding Eu(III) complexes were synthesized and investigated for their electronic and luminescent properties. []

Relevance: Both these ligands and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide incorporate a substituted pyrazole unit. While the target compound is not a metal complex, the presence of the nitro- and amino-substituted pyrazole rings highlights the potential for modifying the electronic properties of these compounds through substitution. []

2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one

Compound Description: This compound has been studied using spectroscopic methods and computational techniques, including molecular docking, to understand its vibrational characteristics, electronic structure, and potential biological activities. []

Relevance: Both this compound and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide contain the 4,5-dihydro-1H-pyrazol-1-yl moiety, emphasizing the utility of this group in constructing molecules with potential biological interest. []

Methyl 4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and Methyl 3-Nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate

Compound Description: These two isomeric compounds have been structurally characterized, revealing their distinct hydrogen-bonding patterns and molecular arrangements in the solid state. []

Relevance: Although lacking the butanehydrazide substituent, both isomers share a core structure with 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, containing a substituted 1H-pyrazol-1-yl unit and a nitro group. These compounds highlight the structural diversity and potential isomerism possible within this class of molecules. []

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for its antitubercular activity and subjected to docking studies to explore their interactions with the Mycobacterium tuberculosis enoyl reductase enzyme. []

Relevance: These compounds share the 4,5-dihydro-1H-pyrazol-1-yl moiety with 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, highlighting the continued interest in exploring this scaffold for developing new anti-tuberculosis agents. []

2‐(3‐Methyl‐5‐oxo‐4,5‐dihydro‐1H‐pyrazol‐1‐yl)quinazolin‐4(3H)‐one Derivatives

Compound Description: A simple and efficient method for synthesizing these derivatives using polyphosphoric acid as a catalyst has been developed. []

Relevance: These compounds contain the 4,5-dihydro-1H-pyrazol-1-yl moiety found in 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, further emphasizing the presence of this structural motif in various heterocyclic systems. []

Homo‐ and Heterometallic Coordination Oligomers and Polymers Derived from 2, [Cu(bdmpp)(N3)2], and [Cu(bdmpp)(N3)(μ‐N3)]2 [bdmpp = 2,6‐Bis(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)pyridine]

Compound Description: This study describes the synthesis, structural characterization, and redox properties of a series of copper-based coordination oligomers and polymers incorporating the 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine ligand. []

Relevance: While not directly comparable to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, these complexes illustrate the broader applications of pyrazole-containing ligands, specifically bis(pyrazolyl)pyridines, in constructing coordination polymers with interesting structural and electronic properties. []

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

Compound Description: This compound exhibited potent cytoprotective antiulcer activity in rats, demonstrating its potential for treating peptic ulcers. []

Relevance: This compound and 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide share the 1H-pyrazol-1-yl unit, highlighting the diverse pharmacological activities associated with pyrazole-containing compounds. []

Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)telluride-Based Organotellurium Halides

Compound Description: These compounds, synthesized from the parent telluride, have been characterized spectroscopically and, in some cases, structurally by X-ray crystallography. []

Relevance: These compounds highlight the use of the 1H-pyrazol-1-yl group, also present in 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide, in organometallic chemistry, specifically in the context of tellurium-based compounds. []

Long Alkyl Chain Trifluoromethyl-1H-pyrazol-1-(thio)carboxamides and Trifluoromethyl-1H-pyrazol-1-yl-thiazoles

Compound Description: These series of compounds were synthesized and evaluated for their antimicrobial activity against various Gram-negative and Gram-positive bacteria and fungi. []

Relevance: These compounds are structurally related to 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide by containing a substituted 1H-pyrazol-1-yl unit, showcasing the versatility of this moiety in developing antimicrobial agents. []

Properties

CAS Number

1005668-69-8

Product Name

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide

IUPAC Name

2-(4-nitropyrazol-1-yl)butanehydrazide

Molecular Formula

C7H11N5O3

Molecular Weight

213.197

InChI

InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13)

InChI Key

BZSQGGHCPRDMRH-UHFFFAOYSA-N

SMILES

CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.